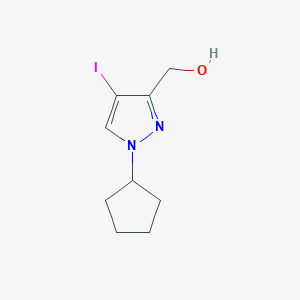

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Pyrazole Derivatives

Research demonstrates innovative methods for synthesizing various pyrazole derivatives. For example, Hote and Lokhande (2014) explored the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives through a sequence of Knoevenagel/Michael/aldol reactions (Hote & Lokhande, 2014).

Eco-friendly Synthesis Approaches

Ribeiro, Martins, and Pombeiro (2017) achieved the eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, involving pyrazol-1-yl as a component (Ribeiro, Martins, & Pombeiro, 2017).

Novel Cyclization Processes

The study by Reddy et al. (2012) highlighted a novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of pyrazol-related compounds (Reddy et al., 2012).

Regioselective Synthesis

Alizadeh, Moafi, and Zhu (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, indicating the precise and controlled synthesis capabilities of pyrazole-based compounds (Alizadeh, Moafi, & Zhu, 2015).

Computational Study for Synthesis Reactions

Mabrouk et al. (2020) conducted a computational study to develop an economical synthesis strategy for pyrazolyl α-amino esters derivatives, highlighting the integration of computational methods in synthesizing pyrazole derivatives (Mabrouk et al., 2020).

Chemical Characterization and Applications

X-ray Crystallography and Molecular Interactions

Li et al. (2012) synthesized a pyrazole compound and analyzed its structure using X-ray crystallography, providing insights into the molecular geometry and interactions of these compounds (Li et al., 2012).

Antimicrobial Activity

Kumar et al. (2012) synthesized pyrazolyl(pyridin-4-yl)methanones and tested their antimicrobial activity, indicating potential biomedical applications (Kumar et al., 2012).

Supramolecular Complex Formation

Lam et al. (1997) explored the formation of a triple-strand helical supramolecular complex involving pyrazole, demonstrating the compound's potential in complex molecular assemblies (Lam et al., 1997).

Oxidative Cyclization

Kumar and Perumal (2007) carried out an oxidative cyclization of chalcones using FeCl3·6H2O–methanol, showcasing another synthetic route involving pyrazoles (Kumar & Perumal, 2007).

Electrocatalytic Transformations

Elinson et al. (2015) reported the electrocatalytic transformation of aldehydes and pyrazolin-5-one into bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes, an example of pyrazole derivatives in electrocatalysis (Elinson et al., 2015).

Molecular Docking and Biological Activities

Lynda (2021) synthesized pyrazole derivatives and evaluated their antibacterial and antioxidant activities, further supported by molecular docking analysis (Lynda, 2021).

Complexes with Platinum Group Metals

Sairem et al. (2012) synthesized complexes of pyrazole derivatives with platinum group metals, providing a glimpse into the coordination chemistry of these compounds (Sairem et al., 2012).

Biomimetic Chelating Ligands

Gaynor, McIntyre, and Creutz (2023) prepared a compound through a multi-step process, highlighting its potential as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

Future Directions

properties

IUPAC Name |

(1-cyclopentyl-4-iodopyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWAKHYGXRDVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)CO)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)

![N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008150.png)

![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)

![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)